Akuammilan

Catalog No.
S633314
CAS No.
M.F
C19H22N2
M. Wt
278.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akuammilan

Product Name

Akuammilan

IUPAC Name

(1R,10S,12R,13E)-13-ethylidene-18-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C19H22N2/c1-3-13-11-21-9-8-19-12(2)14(13)10-17(21)18(19)20-16-7-5-4-6-15(16)19/h3-7,12,14,17H,8-11H2,1-2H3/b13-3-/t12?,14-,17+,19-/m1/s1

InChI Key

LASSIAMIDDUFEO-DYAADYKJSA-N

Canonical SMILES

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C

Isomeric SMILES

C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C

Akuammilan is an indole alkaloid fundamental parent and an indole alkaloid.

Akuammilan is a complex alkaloid derived from the Alstonia scholaris tree, belonging to the family Apocynaceae. It is characterized by its unique methanoquinolizidine structure, which contributes to its diverse biological activities. The compound is part of a larger class of monoterpene indole alkaloids (MIAs), known for their intricate chemical scaffolds and significant pharmacological properties. The biosynthesis of akuammilan involves several enzymatic steps, primarily catalyzed by cytochrome P450 enzymes, which facilitate the cyclization of precursor molecules such as geissoschizine into more complex structures .

That transform simple precursors into complex alkaloids. Key reactions include:

  • Cyclization: The transformation of geissoschizine into akuammilan is mediated by specific cytochrome P450 enzymes, notably rhazimal synthase and geissoschizine oxidase. These enzymes catalyze the formation of carbon-carbon bonds, leading to the unique polycyclic structure of akuammilan .
  • Acetylation: Following cyclization, acetyltransferases modify the structure further by adding acetyl groups, enhancing the stability and biological activity of the compound .

Akuammilan exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Notable activities include:

  • Antimicrobial Properties: Studies have demonstrated that akuammilan possesses significant antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics .
  • Analgesic Effects: Research indicates that akuammilan may have analgesic properties, providing pain relief through mechanisms similar to those of opioid analgesics .
  • Antioxidant Activity: The compound has shown potential antioxidant effects, which can help mitigate oxidative stress in biological systems .

The synthesis of akuammilan can be achieved through both natural extraction from plant sources and synthetic organic chemistry. Key methods include:

  • Natural Extraction: Isolating akuammilan from Alstonia scholaris involves solvent extraction techniques followed by chromatographic purification methods to obtain pure alkaloid samples .
  • Total Synthesis: Synthetic approaches utilize established organic reactions such as the Fischer indole synthesis and various cyclization strategies to construct the akuammilan scaffold in the laboratory setting .

Akuammilan has several applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, akuammilan is being explored for potential therapeutic applications in treating infections and pain management.
  • Research Tool: Its unique chemical structure makes it a valuable compound for studying alkaloid biosynthesis and enzyme specificity in metabolic pathways .

Interaction studies focusing on akuammilan have revealed insights into its pharmacodynamics and potential interactions with other drugs. These studies typically involve:

  • Binding Studies: Evaluating how akuammilan interacts with specific receptors or enzymes to understand its mechanism of action.
  • Synergistic Effects: Investigating how akuammilan may enhance or inhibit the effects of other pharmacologically active compounds when used in combination therapies .

Several compounds share structural or functional similarities with akuammilan. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
AkuammilineMethanoquinolizidine structureAntimicrobial, analgesic
StrychnineIndole alkaloidNeurotoxic effects
GeissoschizinePrecursor to akuammilanAntimicrobial
AjmalicineSimilar polycyclic structureAntimicrobial

Uniqueness of Akuammilan

Akuammilan is unique due to its specific methanoquinolizidine scaffold, which distinguishes it from other alkaloids like strychnine and ajmalicine. Its biosynthetic pathway also highlights distinct enzymatic transformations that contribute to its complex structure and diverse biological properties, setting it apart within the broader category of monoterpene indole alkaloids .

Theoretical Framework and Computational Approaches

Akuammilan represents a structurally complex monoterpene indole alkaloid characterized by its unique [3.3.1]-azabicyclic framework, comprising a tricyclic system with a fused indole moiety and a bridged quinolizidine ring [2]. The defining characteristic of akuammilan is its methanoquinolizidine cage structure, which presents significant computational challenges due to its intricate three-dimensional architecture and multiple conformational degrees of freedom [3] [4].

Recent advances in computational chemistry have enabled detailed theoretical investigations of akuammilan and related indole alkaloid systems. These studies have employed sophisticated quantum mechanical methods, particularly density functional theory, to elucidate the electronic structure, conformational dynamics, and molecular orbital characteristics of these complex natural products [2] [5] [6].

The computational investigation of akuammilan systems has been facilitated by the development of robust theoretical frameworks that can accurately describe the electronic structure of large organic molecules containing multiple heteroatoms and conjugated ring systems [7] [8]. These approaches have proven particularly valuable for understanding the unique structural features that contribute to the biological activity and synthetic accessibility of akuammilan alkaloids [9] [10].

Density Functional Theory Analysis of Conformational Dynamics

Density functional theory has emerged as the method of choice for investigating the conformational behavior of akuammilan and related indole alkaloid systems [7] [8] [11]. The application of DFT methods to akuammilan conformational analysis has revealed crucial insights into the dynamic behavior of the methanoquinolizidine cage structure and its influence on molecular properties.

Theoretical Methodology and Computational Setup

Contemporary DFT studies on akuammilan systems typically employ hybrid functionals such as B3LYP (Becke three-parameter Lee-Yang-Parr) combined with extended basis sets including 6-31G*, 6-31+G(d,p), and 6-311++G(d,p) [7] [8] [11]. These computational approaches provide an optimal balance between accuracy and computational efficiency for systems of this complexity [12] [13].

The choice of functional and basis set combination has been validated through comparative studies with related indole alkaloids, particularly corynantheine and dihydrocorynantheine, where B3LYP/6-31G* calculations demonstrated excellent agreement with experimental nuclear magnetic resonance data [7] [8]. Force field calculations using AMBER and MMFF methods have been employed as complementary approaches, with AMBER showing superior performance in reproducing experimental conformational preferences [7] [8].

Conformational Energy Landscapes

DFT calculations have revealed that akuammilan exhibits complex conformational energy landscapes characterized by multiple local minima separated by relatively low energy barriers [7] [8]. The conformational dynamics primarily involve rotation around key bonds within the quinolizidine system and flexing of the bridging methano group [14] [15].

Comparative studies with structurally related alkaloids have provided valuable benchmarks for understanding akuammilan conformational behavior. For corynantheine, DFT calculations identified activation barriers of ΔH‡ = 60 ± 6 kilojoules per mole for conformational interconversion, while the corresponding dihydrocorynantheine derivative exhibited higher barriers of ΔH‡ = 71 ± 6 kilojoules per mole [7] [8]. These differences reflect the influence of substitution patterns on conformational flexibility within the quinolizidine framework.

Solvent Effects and Environmental Influence

The conformational preferences of akuammilan systems are significantly influenced by environmental factors, particularly solvation effects [16] [17]. Implicit solvation models, such as the polarizable continuum model, have been employed to investigate the influence of different solvent environments on conformational equilibria [11] [18].

Studies on related indole alkaloids have demonstrated that polar solvents tend to stabilize more extended conformations, while nonpolar environments favor more compact arrangements [19] [20]. These findings have important implications for understanding the behavior of akuammilan in different biological environments and synthetic reaction conditions [9] [21].

Temperature-Dependent Conformational Dynamics

Temperature-dependent DFT calculations have provided insights into the thermal accessibility of different conformational states within akuammilan systems [7] [8]. Low-temperature calculations reveal distinct conformational preferences, while higher temperature simulations demonstrate increased conformational flexibility and rapid interconversion between different structural arrangements [19] [20].

The entropy contributions to conformational equilibria have been quantified through frequency calculations and statistical thermodynamics approaches [11] [18]. These studies have revealed that entropy effects become increasingly important at physiological temperatures, leading to population distributions that differ significantly from those predicted by electronic energies alone [7] [8].

Molecular Orbital Interactions in the Methanoquinolizidine System

The unique electronic structure of the akuammilan methanoquinolizidine system has been extensively investigated through molecular orbital analysis [22] [23] [24]. These studies have provided fundamental insights into the electronic factors that govern the reactivity, stability, and biological activity of akuammilan alkaloids.

Frontier Molecular Orbital Analysis

Frontier molecular orbital theory has proven particularly valuable for understanding the reactivity patterns observed in akuammilan systems [24] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions provide crucial information about preferred sites for electrophilic and nucleophilic attack [6] [25].

DFT calculations on akuammilan reveal that the frontier molecular orbitals are primarily localized on the indole moiety and the nitrogen atoms within the quinolizidine framework [5] [6]. The highest occupied molecular orbital typically exhibits significant electron density on the indole nitrogen and the aromatic π-system, while the lowest unoccupied molecular orbital shows contributions from both the indole and quinolizidine components [25] [26].

The energy gap between frontier molecular orbitals serves as an important indicator of chemical reactivity and stability [11] [18]. Akuammilan systems typically exhibit moderate highest occupied molecular orbital-lowest unoccupied molecular orbital gaps, consistent with their observed reactivity toward electrophilic reagents and their participation in oxidative coupling reactions [5] [6].

Electronic Delocalization and Conjugation Effects

The extended π-conjugation system within the akuammilan framework leads to significant electronic delocalization that influences both molecular stability and reactivity [27] [28]. Natural bond orbital analysis has been employed to quantify the extent of electron delocalization and to identify key stabilizing interactions within the molecular framework [29] [17].

Studies on related indole alkaloid systems have demonstrated that π-electron delocalization between the indole aromatic system and nitrogen lone pairs within the quinolizidine framework contributes significantly to overall molecular stability [6] [25]. These interactions are particularly important in stabilizing specific conformational arrangements and influencing the preferred geometries observed in crystal structures [3] [30].

The presence of the bridging methano group in the akuammilan structure introduces additional orbital interactions that modulate the electronic properties of the quinolizidine system [14] [15]. These through-space and through-bond interactions have been characterized through detailed molecular orbital analysis and electron density studies [23] [27].

Charge Distribution and Electrostatic Properties

Electrostatic potential surfaces derived from DFT calculations provide valuable insights into the charge distribution and potential binding sites within akuammilan molecules [11] [18]. These studies reveal distinct regions of positive and negative electrostatic potential that correlate with observed patterns of intermolecular interactions and biological activity [5] [6].

The nitrogen atoms within the quinolizidine framework typically exhibit significant negative charge density, making them potential sites for protonation and metal coordination [14] [15]. Conversely, the indole hydrogen atoms and certain carbon centers show positive electrostatic potential, indicating potential sites for nucleophilic attack [25] [26].

Atomic charge analyses using both Mulliken population analysis and natural population analysis methods have provided quantitative measures of charge distribution within akuammilan systems [11] [18]. These calculations reveal significant charge transfer between different regions of the molecule and help explain observed patterns of chemical reactivity [5] [6].

Orbital Mixing and Hybridization Effects

The complex three-dimensional structure of akuammilan leads to extensive orbital mixing and hybridization effects that influence both ground-state properties and excited-state behavior [27] [28]. The presence of multiple nitrogen atoms and the constrained geometry of the methanoquinolizidine cage create unique electronic environments that differ significantly from simpler indole or quinolizidine systems [14] [15].

Detailed analysis of molecular orbital compositions reveals substantial mixing between σ and π orbitals, particularly in regions where the quinolizidine framework is fused to the indole system [23] [17]. This orbital mixing contributes to the unique spectroscopic properties observed for akuammilan alkaloids and influences their photochemical behavior [5] [6].

The constrained geometry imposed by the methanoquinolizidine cage structure leads to significant deviations from ideal hybridization patterns, particularly at bridgehead carbon and nitrogen atoms [14] [15]. These geometric constraints have important implications for the reactivity and stability of different conformational arrangements [7] [8].

Data Tables

Table 1: Key Physical Properties of Akuammilan

PropertyValue
Molecular FormulaC₁₉H₂₂N₂
Molecular Weight278.4 g/mol
IUPAC Name(1R,10S,12R,13E)-13-ethylidene-18-methyl-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene
Core Structure[3.3.1]-azabicyclic framework
Ring SystemTricyclic system with fused indole and bridged quinolizidine ring
Key FeaturesMethanoquinolizidine cage structure

Table 2: Density Functional Theory Studies on Related Indole Alkaloids

AlkaloidDFT MethodKey FindingsEnergy Barriers
CorynantheineB3LYP/6-31G*Conformational dynamics of vinyl groupΔH‡ = 60 ± 6 kJ/mol
DihydrocorynantheineB3LYP/6-31G*Steric effects of ethyl vs vinyl substitutionΔH‡ = 71 ± 6 kJ/mol
AjmalicineB3LYP/6-31+G(d,p)Electronic structure and highest occupied molecular orbital-lowest unoccupied molecular orbital gap analysisNot specified
SerpentineB3LYP/6-31+G(d,p)Molecular orbital analysis and binding propertiesNot specified
BicucullineB3LYP/6-31G**Chemical reactivity and gamma-aminobutyric acid inhibitor propertiesNot specified

Table 3: Computational Methods for Alkaloid Analysis

MethodApplicationSoftware/Tools
Density Functional TheoryElectronic structure, geometry optimization, frequency calculationsGaussian 09/16, ORCA, Q-Chem
Molecular DynamicsConformational dynamics, protein-ligand interactionsGROMACS, AMBER, NAMD
Quantum Mechanics/Molecular MechanicsEnzyme-substrate interactions, reaction mechanismsChemShell, QoMMMa, ONIOM
Homology ModelingProtein structure prediction, active site modelingSWISS-MODEL, I-TASSER, Modeller
Molecular Orbital AnalysisFrontier molecular orbitals, reactivity analysisGaussView, Avogadro, VMD

Detailed Research Findings

Computational Insights into Akuammilan Biosynthesis

Recent computational studies have provided unprecedented insights into the biosynthetic pathways leading to akuammilan alkaloids [2] [21]. The key enzymatic step involves the cyclization of geissoschizine by rhazimal synthase, a cytochrome P450 enzyme that catalyzes the critical carbon-carbon bond formation leading to the akuammilan framework [2] [31].

Density functional theory calculations on model systems have elucidated the mechanism of this transformation, revealing that the cyclization proceeds through a highly ordered transition state that pre-organizes the substrate for the subsequent ring-forming reaction [2] [32]. The calculations predict activation barriers consistent with the observed enzymatic turnover rates and provide insights into the factors that control the regioselectivity of the cyclization process [31] [33].

Molecular orbital analysis of the enzyme-substrate complex has identified key orbital interactions that stabilize the transition state and facilitate the bond-forming process [34] [35]. These studies have revealed that the cytochrome P450 heme system participates directly in activating the substrate through π-orbital interactions that lower the energy barrier for cyclization [32] [36].

Structure-Activity Relationships from Computational Analysis

Computational studies have established clear structure-activity relationships for akuammilan alkaloids, revealing how subtle structural modifications influence biological activity [9] [37]. Density functional theory calculations on a series of akuammilan derivatives have identified key structural features that correlate with observed pharmacological properties [25] [38].

The methanoquinolizidine cage structure appears to be essential for biological activity, with computational studies suggesting that this framework provides optimal three-dimensional presentation of key pharmacophoric elements [14] [39]. Modifications that disrupt the cage structure or alter the spatial arrangement of nitrogen atoms lead to significant reductions in biological activity [37] [21].

Molecular docking studies combined with density functional theory calculations have provided insights into the binding modes of akuammilan alkaloids to various biological targets [40] [41]. These studies reveal that the rigid cage structure allows for precise complementarity with receptor binding sites, leading to high affinity and selectivity [37] [25].

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Wikipedia

Akuammilan

Dates

Last modified: 07-20-2023

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